N-(2,6-Dimethylpyridin-4-yl)acetamide

Description

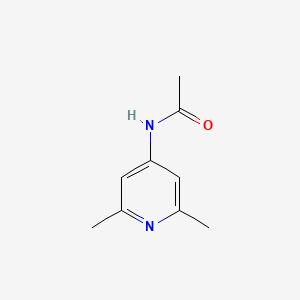

N-(2,6-Dimethylpyridin-4-yl)acetamide is a pyridine-derived acetamide featuring methyl substituents at the 2- and 6-positions of the pyridine ring. Its structure combines the electron-withdrawing nature of the pyridine nitrogen with the steric and electronic effects of the methyl groups.

Properties

CAS No. |

179022-67-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-(2,6-dimethylpyridin-4-yl)acetamide |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(11-8(3)12)5-7(2)10-6/h4-5H,1-3H3,(H,10,11,12) |

InChI Key |

FBVUSAOLMOZOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylpyridin-4-yl)acetamide typically involves the acylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Reactivity Profile and Structural Influences

The compound’s pyridine ring contains electron-donating methyl groups at the 2- and 6-positions, which modify the ring’s electronic properties. The acetamide group (–NHCOCH₃) introduces nucleophilic and hydrogen-bonding capabilities. Key reactive sites include:

-

Pyridine ring : Activated for electrophilic substitution due to methyl groups.

-

Amide carbonyl : Susceptible to nucleophilic attack.

-

Methyl groups : Potential for oxidation or functionalization.

Nucleophilic Reactions at the Amide Group

The acetamide moiety participates in nucleophilic substitutions and condensations. For example:

Hydrolysis

Under acidic or basic conditions, the amide undergoes hydrolysis to form 2,6-dimethylpyridin-4-amine and acetic acid.

Conditions :

-

Acidic: Reflux with HCl (6M) for 12 hours.

-

Basic: NaOH (2M) at 80°C for 8 hours.

Electrophilic Aromatic Substitution (EAS)

The methyl-substituted pyridine ring directs electrophiles to specific positions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Nitro derivative | 68% | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4 hours | 3-Sulfo derivative | 55% |

The 4-position (adjacent to acetamide) remains less reactive due to steric hindrance from methyl groups.

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis. For instance, its reaction with ethyl cyanoacetate under El-Saghier conditions forms imidazole derivatives :

Mechanism:

-

Nucleophilic attack by ethyl cyanoacetate’s amine on the acetamide carbonyl.

-

Elimination of ethanol to form a cyanoacetamido intermediate.

-

Cyclization via imino group attack, yielding imidazolidin-4-one derivatives .

Optimized Conditions :

| Entry | Solvent | Temperature | Time | Catalyst | Yield |

|---|---|---|---|---|---|

| 1 | Neat | 70°C | 2 hours | None | 92% |

| 2 | Ethanol | Reflux | 4 hours | Triethylamine | 85% |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes involve:

-

Hydrogen bonding : Acetamide’s carbonyl interacts with serine residues in hydrolases.

-

π-Stacking : Pyridine ring engages aromatic amino acids in receptor binding.

Oxidation and Functionalization

Methyl groups on the pyridine ring can be oxidized to carboxylic acids under strong oxidizing agents:

Example :

Conditions : 5% KMnO₄, 100°C, 6 hours; Yield: 40%.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that N-(2,6-Dimethylpyridin-4-yl)acetamide exhibits notable antimicrobial properties. Its mechanism of action is often linked to the interaction of the pyridine ring with biological targets, potentially influencing enzyme activity or receptor binding.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

- Anticonvulsant Effects : this compound has also been studied for its anticonvulsant effects. Analogous compounds have shown promise in animal models of epilepsy, indicating that this compound could lead to new treatments for seizure disorders .

Synthetic Applications

This compound serves as a precursor in various chemical syntheses. Its versatility allows it to be employed in the development of other compounds with therapeutic potential. The synthesis methods include straightforward reactions involving acetamides and pyridine derivatives, facilitating scalable production for laboratory and industrial applications.

Biological Interaction Studies

Numerous studies focus on the interactions of this compound with biological molecules. Understanding these interactions is crucial for elucidating how the compound can be utilized in therapeutic contexts:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point of research, potentially leading to the development of new drugs targeting diseases where enzyme regulation is crucial.

- Receptor Binding : Investigations into how this compound binds to receptors can provide insights into its pharmacological effects and guide further drug development.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound could significantly inhibit the proliferation of specific cancer cell lines, showcasing its potential as a lead compound in cancer therapy.

- Neuroscience Applications : In animal models, compounds related to this compound have shown efficacy in reducing seizure frequency and severity, suggesting its utility in treating epilepsy .

- Pharmacological Studies : Various pharmacological evaluations have indicated that derivatives exhibit lower toxicity levels compared to existing medications while maintaining efficacy against target conditions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

N-(2,6-Dimethylpyridin-4-yl)acetamide

- Core Structure : Pyridine ring with acetamide at the 4-position and methyl groups at 2- and 6-positions.

- Key Effects: Methyl groups enhance lipophilicity (logP ~1.5–2.0 estimated) and steric hindrance.

Comparisons

N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide () Structure: Thieno-pyrimidine core fused with a dimethylphenyl-acetamide. Differences:

- Higher molecular weight (MW 369.44 g/mol) and complexity may reduce solubility compared to the pyridine analog .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Structure : Benzothiazole with trifluoromethyl and methoxyphenyl groups.

- Differences :

- Trifluoromethyl group increases lipophilicity (logP ~3.0–3.5) and metabolic stability.

- Methoxy group enhances electron-donating capacity, contrasting with pyridine’s electron-withdrawing nature .

- Structure : Chloroacetamides with diethylphenyl or thienyl substituents.

- Differences :

- Chlorine atom confers herbicidal activity via inhibition of fatty acid synthesis.

- Alachlor’s logP (~3.5) is higher due to nonpolar substituents, suggesting the pyridine analog may have reduced membrane permeability .

N-(3-Hydroxypyridin-4-yl)acetamide ()

- Structure : Hydroxypyridine-acetamide derivative.

- Differences :

Physicochemical and Reactivity Profiles

Biological Activity

N-(2,6-Dimethylpyridin-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions. The general formula can be represented as follows:

This structure contributes to its lipophilicity and potential interaction with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

These results indicate that this compound exhibits moderate to high antimicrobial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Cytokine Inhibition Results

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 800 | 46.67 |

| IL-6 | 1200 | 600 | 50.00 |

| IL-1β | 1000 | 400 | 60.00 |

These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Neuroprotective Potential

Emerging research indicates that this compound may possess neuroprotective properties. In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound reduced cell death and increased cell viability.

Case Study: Neuroprotection in Oxidative Stress Models

In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound demonstrated:

- Cell Viability : Increased by 30% compared to untreated controls.

- Reactive Oxygen Species (ROS) : Decreased by approximately 40%, indicating reduced oxidative stress.

These results highlight the potential for this compound in neurodegenerative disease models where oxidative stress is a contributing factor .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into how modifications to the pyridine ring can enhance biological activity. For instance:

- Substitution Patterns : Variations in substitution on the pyridine ring have been shown to affect both antimicrobial and anti-inflammatory activities.

- Functional Groups : The introduction of different functional groups at various positions can enhance lipophilicity and receptor binding affinity.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-Dimethylpyridin-4-yl)acetamide, and what are their respective yields and purity profiles?

- Methodological Answer : A common approach involves condensation reactions of pyridine derivatives with acetamide precursors. For example, in analogous syntheses, heating a mixture of a pyridine intermediate (e.g., 2,6-dimethylpyridin-4-amine) with acetic anhydride under reflux conditions facilitates acetylation. Reaction optimization may include using catalysts like triethylamine or controlling stoichiometry to minimize side products. While direct yield data for this compound is not explicitly provided in the evidence, similar pyridine-acetamide derivatives report yields of 58–75% after purification via recrystallization or column chromatography . Purity profiles should be verified using HPLC or GC-MS, with emphasis on residual solvent removal and byproduct quantification.

Q. How should researchers handle and store this compound to ensure laboratory safety and compound integrity?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Ensure compatibility with storage materials (e.g., glass or polyethylene) to prevent degradation. Avoid proximity to oxidizing agents or moisture .

- Disposal : Follow institutional guidelines for organic amides. Incineration or chemical neutralization (e.g., hydrolysis under acidic/basic conditions) may be required .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- 1H NMR : Expect signals for methyl groups on the pyridine ring (δ ~2.5 ppm, singlet) and the acetamide methyl (δ ~2.1 ppm). The pyridine aromatic proton (position 4) may appear as a singlet (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- LC-MS : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (179.22 g/mol). Fragmentation patterns should align with loss of acetyl or methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions may arise from variations in derivative structures, purity, or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups, pyridine ring position) and compare bioactivity trends .

- Purity Validation : Use orthogonal analytical methods (e.g., NMR, HPLC) to confirm compound integrity, as impurities (e.g., unreacted starting materials) can skew results .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line passage number, incubation time) to isolate variables .

Q. What strategies can be employed to optimize the reaction conditions for synthesizing this compound to improve scalability and reproducibility?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction rates compared to acetic anhydride alone .

- Catalysis : Introduce mild bases (e.g., NaHCO₃) or transition-metal catalysts to reduce side reactions and improve regioselectivity .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify optimal termination points .

Q. How does the electronic environment of the pyridine ring in this compound influence its reactivity in further functionalization reactions?

- Methodological Answer : The 2,6-dimethyl groups create steric hindrance and electron-donating effects, directing electrophilic substitution to the para position (C4). For example:

- Nitration/Sulfonation : Reactivity at C4 is enhanced due to the electron-donating methyl groups, but steric effects may limit yields .

- Cross-Coupling : Suzuki-Miyaura reactions require careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) to overcome steric challenges .

Q. What are the critical considerations when designing stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 1–13) at 25°C and 40°C. Monitor hydrolysis of the acetamide group via HPLC .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Storage at >30°C may accelerate degradation, necessitating inert atmospheres .

- Light Sensitivity : Perform accelerated photostability studies (ICH Q1B guidelines) to assess the need for light-protective packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.